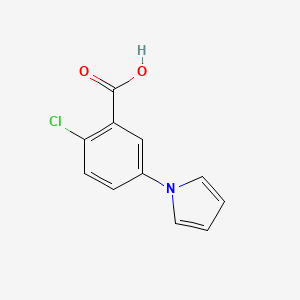

2-Chloro-5-pyrrol-1-yl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAOLHCBQKYITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-68-5 | |

| Record name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic acid: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a pyrrole ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid offers a handle for various chemical modifications and interactions with biological targets, while the pyrrole moiety can influence the molecule's electronic properties and steric profile. The chlorine atom further modulates its physicochemical properties, such as lipophilicity and reactivity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of this compound, with a focus on its relevance in the field of drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 221.64 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | PubChem[1] |

| CAS Number | 53242-68-5 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| XLogP3 | 2.6 | PubChem[1] |

Note: The XLogP3 value suggests a moderate level of lipophilicity, which is a crucial parameter for predicting membrane permeability and overall drug-likeness. The lack of publicly available experimental data for properties like melting point, boiling point, and solubility highlights an opportunity for further experimental characterization of this compound.

Synthesis of this compound

A plausible and commonly employed synthetic strategy for the preparation of N-aryl pyrroles is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a nitrogen-containing heterocycle.[3][4][5] In the case of this compound, the synthesis would likely involve the reaction of a di-halogenated benzoic acid derivative with pyrrole.

A potential synthetic route is outlined below:

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol (General)

-

Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dichlorobenzoic acid (1 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water. Acidify the aqueous mixture with 1M HCl to precipitate the product.

-

Purification: Filter the crude product and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the pyrrole ring. The protons on the pyrrole ring would likely appear as two distinct multiplets. The aromatic protons on the benzoic acid ring would also show characteristic splitting patterns based on their coupling with each other. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 170 ppm). The aromatic and pyrrole carbons would appear in the region of 110-140 ppm.

-

FTIR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong carbonyl (C=O) stretching vibration would be present around 1700 cm⁻¹. The C-H stretching of the aromatic and pyrrole rings would be observed around 3000-3100 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[6][7] The pyrrole ring is also a common feature in many biologically active natural products and synthetic drugs.

Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid group, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8][9] In such cases, medicinal chemists often employ a strategy of bioisosteric replacement, where the carboxylic acid is replaced by another functional group with similar steric and electronic properties but improved ADME (absorption, distribution, metabolism, and excretion) characteristics.[10][11][12] this compound can serve as a starting point for the synthesis of various bioisosteres, such as tetrazoles, acylsulfonamides, or hydroxamic acids, to fine-tune the pharmacological profile of a lead compound.

Caption: Bioisosteric replacement strategies for the carboxylic acid moiety.

As a Scaffold for Novel Therapeutics

Derivatives of pyrrole-containing benzoic acids have been investigated for a range of therapeutic targets. For instance, certain 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been explored as antagonists of the Eph-ephrin signaling pathway, which is implicated in various diseases including cancer.[13] While the specific biological activity of this compound has not been extensively reported, its structure suggests that it could be a valuable building block for creating libraries of compounds to be screened against various biological targets. The chlorine substituent can be strategically utilized to explore interactions with specific pockets in protein binding sites.

Analytical Methodologies

To ensure the quality and purity of this compound, a combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (likely in the range of 254-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of the compound (e.g., its methyl ester), GC-MS can be used for identification and purity assessment. The mass spectrum obtained can be compared with spectral libraries for confirmation.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physicochemical properties is still needed, its structure provides a versatile platform for the synthesis of novel compounds with potential therapeutic value. The strategic combination of a benzoic acid, a pyrrole ring, and a chlorine atom offers multiple avenues for chemical modification and optimization of biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

- Gomtsyan, A. (2012). Bioisosteres in drug design. In Burger's Medicinal Chemistry, Drug Discovery and Development (pp. 1-43). John Wiley & Sons, Inc.

- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.

-

PubChem. (n.d.). 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

- Parra-Delgado, H., et al. (2019). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural Product Research, 35(16), 2763-2771.

- Cools, F., et al. (2013). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1035-1039.

Sources

- 1. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. drughunter.com [drughunter.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-pyrrol-1-yl-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details a robust and efficient synthetic strategy, beginning with a retrosynthetic analysis to elucidate the overall approach. The core of this guide focuses on the well-established Clauson-Kaas pyrrole synthesis, providing a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, the synthesis of the requisite precursor, 2-Chloro-5-aminobenzoic acid, is described. This guide aims to equip researchers with the necessary knowledge to successfully synthesize and purify the target compound, supported by practical insights and references to authoritative literature.

Introduction

This compound is a substituted aromatic carboxylic acid containing a pyrrole moiety.[1] The presence of the pyrrole ring, a common scaffold in pharmacologically active compounds, coupled with the substituted benzoic acid framework, makes this molecule a valuable building block in the design and synthesis of novel therapeutic agents.[2][3][4] The strategic placement of the chloro and carboxylic acid groups offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug development programs.

This guide will provide a detailed examination of a primary synthetic route to this compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of this compound involves the formation of the pyrrole ring as a key step. The Paal-Knorr and Clauson-Kaas reactions are classic and highly effective methods for constructing pyrroles from a primary amine and a 1,4-dicarbonyl compound or its equivalent.[5][6][7] In this case, the target molecule can be disconnected at the nitrogen-aryl bond, leading back to 2-Chloro-5-aminobenzoic acid and a suitable 1,4-dicarbonyl synthon. A commonly used and stable equivalent of the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran.[8][9][10]

The following diagram illustrates this retrosynthetic approach:

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of 2-Chloro-5-aminobenzoic acid

A common and effective method for the preparation of 2-Chloro-5-aminobenzoic acid is the reduction of the corresponding nitro compound, 2-chloro-5-nitrobenzoic acid.[11][12][13] This reduction can be achieved using various reducing agents, with zinc dust in the presence of an acid or catalytic hydrogenation being frequently employed methods.[11][14]

Experimental Protocol: Reduction of 2-chloro-5-nitrobenzoic acid

-

Dissolution: In a reaction vessel of appropriate size, dissolve 20.2 g (0.1 mol) of 2-chloro-5-nitrobenzoic acid in 70 mL of water containing 5.5 g of sodium carbonate.

-

Acidification: Acidify the solution with 10 mL of 40% acetic acid.

-

Reduction: In a separate large reaction vessel (e.g., a 3-liter flask to accommodate potential foaming), prepare a suspension of 100 g of zinc dust in 250 mL of water and add 4 mL of 40% acetic acid. Heat this suspension to boiling.

-

Addition: Add the solution of 2-chloro-5-nitrobenzoic acid dropwise to the boiling zinc suspension with continuous stirring.

-

Reaction Monitoring: Maintain the mixture at boiling point with stirring for approximately 2 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reduction is complete, add 5 g of sodium carbonate to the reaction mixture and filter the hot solution to remove the zinc residue.

-

Isolation: Evaporate the filtrate to a volume of about 200 mL.

-

Precipitation: Acidify the concentrated filtrate with hydrochloric acid to precipitate the 2-chloro-5-aminobenzoic acid. Avoid a large excess of acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. A yield of approximately 92% can be expected.[11]

2,5-Dimethoxytetrahydrofuran

2,5-Dimethoxytetrahydrofuran is a commercially available reagent.[15] It can also be prepared through methods such as the catalytic hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran, which is itself synthesized from furan.[16][17][18] Given its accessibility from commercial suppliers, in-house synthesis is often not required for laboratory-scale preparations.

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 696-59-3[15] |

| Appearance | Colorless liquid |

| Boiling Point | 145 °C |

| Density | 1.02 g/cm³[15] |

Formation of the Pyrrole Ring: The Clauson-Kaas Reaction

The Clauson-Kaas reaction is a powerful method for the synthesis of N-substituted pyrroles.[8][9][10] It involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran.[8][9]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Acid-Catalyzed Ring Opening: The reaction is initiated by the protonation of one of the oxygen atoms in 2,5-dimethoxytetrahydrofuran by an acid catalyst (e.g., acetic acid), followed by the opening of the tetrahydrofuran ring to form a carbocation intermediate.

-

Nucleophilic Attack: The primary amine (2-Chloro-5-aminobenzoic acid) acts as a nucleophile and attacks the carbocation.

-

Intermediate Formation and Rearrangement: A series of proton transfers and elimination of methanol leads to the formation of an intermediate.

-

Cyclization and Aromatization: The lone pair of electrons on the nitrogen atom attacks the other electrophilic carbon, leading to ring closure. Subsequent elimination of water and a final deprotonation step result in the formation of the aromatic N-substituted pyrrole.[8][9]

The following diagram illustrates the workflow for the Clauson-Kaas synthesis:

Caption: Workflow for the Clauson-Kaas synthesis of the target compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Chloro-5-aminobenzoic acid (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The amount should be sufficient to dissolve the reactants upon heating.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice water.

-

Neutralization and Isolation: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates out. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with water to remove any residual acid and salts.

-

Drying: Dry the crude product in a vacuum oven.

Critical Parameters and Rationale

-

Catalyst: While acetic acid is a common choice, other Brønsted or Lewis acids can be used.[8][19] The acidity of the medium is crucial for the initial ring opening of the 2,5-dimethoxytetrahydrofuran.

-

Solvent: Acetic acid is often used as it also functions as the catalyst. However, other solvents can be employed, sometimes in conjunction with a stronger acid catalyst.[8] Microwave-assisted synthesis in acetic acid or even water has been reported to accelerate the reaction.[20]

-

Temperature: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

-

Stoichiometry: A slight excess of 2,5-dimethoxytetrahydrofuran is often used to ensure complete consumption of the limiting reagent, 2-Chloro-5-aminobenzoic acid.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[21][22] The choice of solvent will depend on the solubility of the product and any impurities present.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C11H8ClNO2[1] |

| Molecular Weight | 221.64 g/mol [1] |

| CAS Number | 53242-68-5[1] |

| Appearance | Solid |

| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid[1] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with expected values to confirm the structure.

Safety Considerations

-

2-Chloro-5-nitrobenzoic acid: This starting material is a skin, eye, and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Zinc dust: Flammable solid. Avoid contact with strong acids and oxidizing agents.

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for the entire experimental procedure.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the reduction of 2-chloro-5-nitrobenzoic acid to 2-Chloro-5-aminobenzoic acid, followed by a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran. This approach utilizes well-established and high-yielding reactions, making it suitable for the laboratory-scale production of this valuable chemical intermediate. The procedures outlined in this guide, when combined with standard laboratory safety practices, provide a clear pathway for the successful synthesis and purification of the target compound.

References

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023-06-27). National Institutes of Health. Retrieved from [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Retrieved from [Link]

-

Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. Royal Society of Chemistry. Retrieved from [Link]

-

An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities. Retrieved from [Link]

-

2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. PubChem. Retrieved from [Link]

-

Clauson-Kaas Pyrrole Synthesis. Chem-Station. Retrieved from [Link]

-

Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... ResearchGate. Retrieved from [Link]

-

MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in... ResearchGate. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. SpectraBase. Retrieved from [Link]

- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA. Retrieved from [Link]

-

Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. Retrieved from [Link]

-

2-chloro-5-(2,5-dimethyl-1h-pyrrol-1-yl)benzoic acid. PubChemLite. Retrieved from [Link]

-

Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. PrepChem.com. Retrieved from [Link]

-

5-chloro-2-(1h-pyrrol-1-yl)benzoic acid. PubChemLite. Retrieved from [Link]

-

2-Chloro-5-(1-pyrrolidinyl)benzoic acid. SpectraBase. Retrieved from [Link]

- Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.

-

2-CHLORO-5-(1H-PYRROL-1-YL)BENZOIC ACID. Chemcd. Retrieved from [Link]

-

2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. Retrieved from [Link]

-

pentachlorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. Retrieved from [Link]

-

Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. ResearchGate. Retrieved from [Link]

-

UNITED STATES PATENT office. Googleapis. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. Retrieved from [Link]

Sources

- 1. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 10. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. prepchem.com [prepchem.com]

- 12. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 2,5-Dimethoxytetrahydrofuran | 696-59-3 | FD00819 [biosynth.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2,5-Dimethoxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 18. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 19. Pyrrole synthesis [organic-chemistry.org]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid

CAS Number: 53242-68-5 Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, provides a detailed methodology for its synthesis via the Paal-Knorr reaction, and discusses its analytical characterization. Furthermore, it explores the compound's role as a versatile intermediate in the synthesis of pharmacologically active molecules, drawing upon patent literature and the known biological activities of related pyrrole-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrole ring appended to a chlorobenzoic acid scaffold. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The pyrrole moiety is a common feature in a wide array of biologically active natural products and synthetic drugs, known to impart diverse pharmacological properties. The presence of the chloro and carboxylic acid functional groups offers reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide aims to be a comprehensive resource for researchers working with or considering the use of this versatile chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of any chemical compound.

Physicochemical Properties

The key physicochemical properties of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | [PubChem] |

| CAS Number | 53242-68-5 | [PubChem] |

| Molecular Formula | C₁₁H₈ClNO₂ | [PubChem] |

| Molecular Weight | 221.64 g/mol | [Sigma-Aldrich] |

| Physical Form | Solid | [Sigma-Aldrich] |

| Melting Point | 125-128°C | [Matrix Scientific] |

| InChI Key | HPAOLHCBQKYITR-UHFFFAOYSA-N | [Sigma-Aldrich] |

Safety and Handling

2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

The most established and efficient method for the synthesis of N-aryl pyrroles, such as 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the primary amine precursor is 5-amino-2-chlorobenzoic acid.

Synthesis of 5-amino-2-chlorobenzoic acid (Precursor)

The starting material, 5-amino-2-chlorobenzoic acid, can be synthesized from 2-chloro-5-nitrobenzoic acid via reduction.

Caption: Synthesis of the precursor, 5-amino-2-chlorobenzoic acid.

Experimental Protocol - Reduction of 2-chloro-5-nitrobenzoic acid:

-

To a solution of 2-chloro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture to reflux or stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chlorobenzoic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Paal-Knorr Synthesis of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid

The Paal-Knorr synthesis provides a direct route to the target compound from 5-amino-2-chlorobenzoic acid and 2,5-dimethoxytetrahydrofuran (a cyclic acetal of succinaldehyde).

Caption: Paal-Knorr synthesis of the target compound.

Experimental Protocol - Paal-Knorr Synthesis:

-

In a round-bottom flask, dissolve 5-amino-2-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the pyrrole ring, as well as a broad singlet for the carboxylic acid proton. The protons on the pyrrole ring typically appear as two distinct triplets. The protons on the chlorobenzoic acid ring will exhibit a more complex splitting pattern due to their substitution.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretching band for the carboxylic acid carbonyl (around 1700 cm⁻¹).

-

C-H stretching bands for the aromatic and pyrrole rings (around 3000-3100 cm⁻¹).

-

C=C stretching bands for the aromatic and pyrrole rings (in the 1400-1600 cm⁻¹ region).

-

A C-Cl stretching band (typically in the fingerprint region).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrole and benzoic acid moieties are present in numerous compounds with a wide range of biological activities.

Role as a Synthetic Intermediate

Patent literature indicates that 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid and its derivatives are used in the preparation of various pharmacologically active compounds. For instance, it has been cited in patents related to the synthesis of 5-pyrrolyl-2-pyridylmethylsulfinyl benzimidazole derivatives, which are a class of compounds investigated for their potential as proton pump inhibitors.

Potential Pharmacological Significance

While specific biological activity data for 2-Chloro-5-(1H-pyrrol-1-yl)benzoic acid is not extensively reported in peer-reviewed literature, the structural motifs suggest potential for various pharmacological activities:

-

Antimicrobial Activity: Pyrrole-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. The incorporation of a halogenated benzoic acid moiety could further modulate this activity.

-

Anti-inflammatory Activity: Benzoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination with a pyrrole ring could lead to novel anti-inflammatory agents.

-

Anticancer Activity: Numerous pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The unique substitution pattern of this compound makes it an interesting candidate for further derivatization and evaluation in oncology research.

An In-depth Technical Guide to the Structure of 2-Chloro-5-pyrrol-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its molecular architecture, which features a chlorinated benzoic acid scaffold appended with a pyrrole ring, presents a unique combination of functionalities that make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [5] |

| Molecular Weight | 221.64 g/mol | [5] |

| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | [5] |

| CAS Number | 53242-68-5 | [5] |

| Appearance | Solid | |

| Canonical SMILES | C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | [5] |

| InChI Key | HPAOLHCBQKYITR-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the nitration of 2-chlorobenzoic acid. This is followed by reduction of the nitro group to an amine, and finally, a Paal-Knorr pyrrole synthesis. This synthetic route is outlined below.

Synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid [6]

-

To a reaction vessel containing 196g of concentrated sulfuric acid at room temperature, slowly add 31.2g of o-chlorobenzoic acid and stir until dissolved.

-

Cool the mixture to a temperature between -5 and 0°C.

-

Slowly add 21.6g of nitric acid (65% concentration) dropwise, ensuring the temperature is maintained between -5 and 5°C.

-

After the addition is complete, continue stirring at 0-5°C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (10:1).

-

Upon completion, quench the reaction by the dropwise addition of 200ml of ice water, keeping the temperature below 25°C.

-

Stir for 30 minutes, then collect the precipitate by centrifugation.

-

Wash the solid with 500ml of water and dry under reduced pressure at 50°C to yield 2-chloro-5-nitrobenzoic acid.

Step 2: Synthesis of 2-Chloro-5-aminobenzoic acid [6]

-

In a reaction flask, combine 75g of 2-chloro-5-nitrobenzoic acid, 59g of iron powder, 800ml of ethanol, 150ml of water, and 115g of ammonium chloride.

-

Heat the mixture to reflux (78-80°C) and maintain for 5 hours.

-

Monitor the reaction by TLC using a mobile phase of Petroleum Ether:Ethyl Acetate (1:3).

-

Once the reaction is complete, filter the hot mixture and wash the solid with 150ml of hot ethanol.

-

Evaporate the filtrate to dryness at 60°C to obtain the crude product.

-

Purify the crude product by adding 400ml of ethyl acetate and refluxing for 2 hours.

-

Allow the solution to cool to room temperature, then further cool to 0-5°C to induce crystallization.

-

Collect the crystals by centrifugation, wash with 50ml of ethyl acetate, and dry under reduced pressure at 50°C to yield 2-chloro-5-aminobenzoic acid.

Step 3: Synthesis of this compound

This is a generalized Paal-Knorr synthesis protocol and may require optimization.

-

In a suitable reaction vessel, dissolve 2-chloro-5-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Analysis and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a definitive crystal structure is not publicly available, analysis of its constituent parts and related compounds allows for a detailed structural interpretation. The molecule consists of a central benzene ring substituted with a chlorine atom, a carboxylic acid group, and a pyrrole ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrrole rings. The protons on the pyrrole ring will likely appear as two distinct multiplets in the downfield region. The protons on the benzoic acid ring will also appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups, and the electron-donating effect of the pyrrole nitrogen. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching of the carboxylic acid dimer.[7] A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.[7] The C-Cl stretching vibration will likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ).[5] The fragmentation pattern is expected to involve the loss of the carboxylic acid group (as CO₂ and H₂O) and potentially the chlorine atom.[8][9] The pyrrole ring may also undergo characteristic fragmentation.[10]

Applications in Drug Development

The structural motif of a pyrrole ring linked to a benzoic acid moiety is a common feature in molecules with diverse biological activities.[1][2][3][4] Consequently, this compound serves as a valuable building block in the synthesis of potential therapeutic agents. The pyrrole nucleus is a well-known pharmacophore present in numerous natural products and synthetic drugs with a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4]

The benzoic acid moiety, on the other hand, is also a common feature in pharmaceuticals and can contribute to the pharmacokinetic and pharmacodynamic properties of a molecule.[11] The presence of the chlorine atom can further modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and metabolic stability.

Derivatives of this core structure have been investigated for various therapeutic applications. For instance, related pyrrole-containing compounds have shown promise as inhibitors of various enzymes and have been explored for their potential as anticancer and antimicrobial agents. The use of this compound as an intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes, has also been described in the patent literature.[6]

Biological relevance of the this compound scaffold.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its unique structural features, combining a pyrrole pharmacophore with a substituted benzoic acid, make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

-

ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm. Retrieved from [Link]

-

ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-(2,5-dimethyl-1h-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-2-(1h-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-(1-pyrrolidinyl)benzoic acid. Retrieved from [Link]

-

Chemcd. (n.d.). 2-CHLORO-5-(1H-PYRROL-1-YL)BENZOIC ACID - product Search. Retrieved from [Link]

-

Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2011/0003809 A1. Retrieved from [Link]

-

PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][12][13]benzodiazepin-1(2H)-ones. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.

-

ResearchGate. (n.d.). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... Retrieved from [https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_282846870]([Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_282846870)

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [https://patents.patsnap.com/viewer/CN109912499A_A kind of preparation method of 2-chloro-5-iodobenzoic acid]([Link] kind of preparation method of 2-chloro-5-iodobenzoic acid)

- Google Patents. (n.d.). WO2003009841A1 - Novel pyrroles having hypolipidemic hypocholesteremic activities, process for their preparation and pharmaceutical compositions containing them and their use in medicine.

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

2-Chloro-5-pyrrol-1-yl-benzoic acid molecular weight

An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic building block. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. Furthermore, it outlines a conceptual synthetic pathway, discusses potential applications in medicinal chemistry and organic synthesis, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Introduction

This compound is a chemical compound belonging to the family of benzoic acid derivatives. Its structure incorporates a chloro substituent and a pyrrole ring, making it a valuable intermediate in the synthesis of more complex molecules. The presence of these functional groups provides multiple reaction sites for chemical modifications, rendering it a versatile building block in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. This guide aims to provide a detailed technical profile of this compound to support its use in research and development.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 221.64 g/mol | [1][2] |

| Empirical Formula | C₁₁H₈ClNO₂ | [1][2] |

| IUPAC Name | 2-chloro-5-pyrrol-1-ylbenzoic acid | [2] |

| CAS Number | 53242-68-5 | [2] |

| Physical Form | Solid | [1] |

| InChI Key | HPAOLHCBQKYITR-UHFFFAOYSA-N | [1][2] |

| SMILES String | OC(=O)c1cc(ccc1Cl)-n2cccc2 | [1] |

Conceptual Synthetic Pathway

Experimental Workflow: A Conceptual Approach

A plausible synthetic route could involve the following key steps:

-

Starting Material: The synthesis would likely begin with a suitably substituted aminobenzoic acid, such as 2-amino-5-bromobenzoic acid.

-

Protection of Carboxylic Acid: The carboxylic acid group may need to be protected, for instance, as an ester, to prevent unwanted side reactions in subsequent steps.

-

Ullmann Condensation: An Ullmann condensation could be employed to couple the protected aminobenzoic acid with pyrrole. This reaction typically uses a copper catalyst.

-

Deprotection: The protecting group on the carboxylic acid would then be removed to yield the final product.

An alternative approach could involve the diazotization of a corresponding 2-amino-5-pyrrol-1-yl-benzoic acid, followed by a Sandmeyer reaction to introduce the chloro substituent.

Potential Applications

Derivatives of benzoic acid are widely utilized as intermediates in organic synthesis and medicinal chemistry.[3] Given its structure, this compound can serve as a precursor for the synthesis of:

-

Pharmaceutical Compounds: The pyrrole and benzoic acid moieties are present in various biologically active molecules. This compound could be a starting material for the development of new therapeutic agents.

-

Agrochemicals: Benzoic acid derivatives are also used in the preparation of pesticides and herbicides.[3]

-

Fine Chemicals: It can be employed in the production of various fine chemicals where its specific functional groups are required.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the chloro and pyrrole groups offer further sites for chemical modification.[3]

Safety and Handling

According to available safety data, this compound presents the following hazards:

-

Skin Irritation: Causes skin irritation (H315).[2]

-

Eye Irritation: Causes serious eye irritation (H319).[2]

-

Respiratory Irritation: May cause respiratory irritation (H335).[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is classified under storage class 11 for combustible solids.[1]

Conclusion

This compound, with a molecular weight of 221.64 g/mol , is a versatile chemical intermediate. Its distinct structural features make it a valuable building block for the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential when handling this compound due to its potential as a skin, eye, and respiratory irritant.

References

-

PubChem. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. [Link]

Sources

The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery

Sources

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 7. mdpi.com [mdpi.com]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Design, synthesis and biological evaluation of novel 6-substituted pyrrolo [3,2-d] pyrimidine analogues as antifolate antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 18. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-pyrrol-1-yl-benzoic Acid Derivatives and Analogs

Abstract

The 2-chloro-5-pyrrol-1-yl-benzoic acid scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of this chemical core, its derivatives, and analogous structures. We will delve into the synthetic strategies, physicochemical properties, and explore the burgeoning potential of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Chemical and Therapeutic Potential of the Pyrrole-Benzoic Acid Scaffold

The specific core structure, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, with its defined substitution pattern, offers a unique electronic and steric profile that can be exploited for targeted drug design.[5] The chloro substituent at the 2-position and the pyrrole ring at the 5-position of the benzoic acid influence the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, making its derivatives attractive candidates for drug discovery programs. This guide will explore the synthesis, known biological activities, and future therapeutic applications of this intriguing class of compounds.

Synthetic Strategies and Chemical Properties

The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid and its derivatives can be approached through several established organic chemistry methodologies. A common and effective method for the formation of the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

A plausible synthetic route to the core structure involves the reaction of 2-chloro-5-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions.[6] The precursor, 2-chloro-5-aminobenzoic acid, can be prepared from o-chlorobenzoic acid through a nitration reaction followed by reduction.[7][8]

General Synthetic Protocol for 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid:

-

Nitration of o-Chlorobenzoic Acid: o-Chlorobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2-chloro-5-nitrobenzoic acid.[7]

-

Reduction of the Nitro Group: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group using a reducing agent like iron powder in the presence of an acid, to produce 2-chloro-5-aminobenzoic acid.[7]

-

Paal-Knorr Pyrrole Synthesis: The resulting 2-chloro-5-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran in an acidic medium, such as acetic acid, which upon heating, facilitates the cyclization and formation of the pyrrole ring, yielding the final product, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid.

This core molecule can then be further derivatized, for instance, by converting the carboxylic acid to an amide or an ester, to explore structure-activity relationships (SAR).

Physicochemical Properties of 2-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO₂ | [5] |

| Molecular Weight | 221.64 g/mol | [5] |

| Appearance | Solid | [9] |

| IUPAC Name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | [5] |

| CAS Number | 53242-68-5 | [10] |

Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Derivatives of pyrrole and benzoic acid have demonstrated significant potential as anticancer agents.[5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

-

Kinase Inhibition: Pyrrole-indolin-2-one derivatives are known to function as kinase inhibitors, targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis.[11] It is plausible that derivatives of this compound could be designed to target various protein kinases involved in cancer progression. For instance, analogs of 4-(thiazol-5-yl)benzoic acid have shown potent inhibition of protein kinase CK2.[12]

-

Tubulin Polymerization Inhibition: Some benzimidazole derivatives containing a pyrrolidinyl group have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[13][14] This suggests a potential avenue of investigation for pyrrole-containing benzoic acid derivatives.

Caption: Inhibition of the cyclooxygenase pathway.

Structure-Activity Relationship (SAR) Insights from Analogs

-

Substitution on the Benzoic Acid Ring: For many biologically active benzamide derivatives, the nature and position of substituents on the benzoic acid ring are critical for activity. Electron-withdrawing groups can often enhance potency. [8]* Amide vs. Ester: In some series of 2-chlorobenzoic acid derivatives, Schiff's bases (a type of imine) were found to be more potent antimicrobial agents than their corresponding esters, highlighting the importance of the linkage at the carboxylic acid position. [3]* Substitution on the Pyrrole Ring: In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the substituents on the pyrrole ring were found to be crucial for inhibitory potency. [15]

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship.

Key areas for future investigation include:

-

Synthesis of Amide and Ester Libraries: To explore the impact of modifying the carboxylic acid group on biological activity.

-

Kinase Profiling: To assess the potential of these derivatives as inhibitors of various protein kinases implicated in cancer and other diseases.

-

Broad-Spectrum Antimicrobial Screening: To evaluate the activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains.

-

In Vivo Efficacy and Safety Studies: For lead compounds identified through in vitro screening to assess their therapeutic potential in animal models.

References

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules, 27(19), 6543. [Link]

-

PubChem. (n.d.). 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. [Link]

-

Joshi, S. D., et al. (2015). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 20(9), 16595-16614. [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-230. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Thakral, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 729-740. [Link]

-

El-Sebai, A. I., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco, 44(12), 1217-1224. [Link]

-

Kim, C. U., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of medicinal chemistry, 40(25), 4030-4052. [Link]

-

PubChem. (n.d.). 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. [Link]

-

Hsieh, M. C., et al. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. British journal of pharmacology, 160(7), 1677-1689. [Link]

-

Chen, Y. T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European journal of medicinal chemistry, 137, 351-364. [Link]

-

Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141. [Link]

- Eureka | Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid.

-

Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC chemistry, 14(1), 49. [Link]

-

Cîrciumaru, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3326. [Link]

-

Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141. [Link]

-

Hsieh, M. C., et al. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. British journal of pharmacology, 160(7), 1677-1689. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-5-pyrrol-1-yl-benzoic acid: A Technical Guide

Introduction

2-Chloro-5-pyrrol-1-yl-benzoic acid is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structural architecture, featuring a chlorinated benzoic acid scaffold appended with a pyrrole moiety, gives rise to a unique electronic and steric profile that warrants a thorough spectroscopic investigation. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its molecular structure and physicochemical properties. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel aromatic compounds.

The molecular integrity and purity of this compound are paramount for its successful application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for elucidating its structure and confirming its identity. This document will delve into the predicted and expected spectroscopic features of the molecule, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol .[1][2] The molecule consists of a benzoic acid ring substituted with a chlorine atom at the 2-position and a pyrrole ring linked via its nitrogen atom to the 5-position. The presence of the electron-withdrawing chlorine atom and the aromatic pyrrole ring significantly influences the electron distribution within the benzoic acid core, which is reflected in its spectroscopic signatures.

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoic acid and pyrrole rings. The chemical shifts are influenced by the electronic effects of the substituents. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~8.05 | d | 1H | H-6 |

| ~7.80 | dd | 1H | H-4 |

| ~7.65 | d | 1H | H-3 |

| ~7.20 | t | 2H | H-8, H-11 (Pyrrole α-H) |

| ~6.30 | t | 2H | H-9, H-10 (Pyrrole β-H) |

The predicted chemical shifts and coupling constants are based on the analysis of structurally related compounds such as 2-chlorobenzoic acid and N-phenylpyrrole.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C-7 (COOH) |

| ~141.0 | C-5 |

| ~135.0 | C-1 |

| ~133.0 | C-2 |

| ~131.0 | C-3 |

| ~128.0 | C-4 |

| ~122.0 | C-6 |

| ~119.0 | C-8, C-11 (Pyrrole α-C) |